Gp91 ds-tat is a synthetic peptide that serves as a selective inhibitor of the NADPH oxidase enzyme, particularly the NOX2 isoform. This compound is derived from a combination of sequences from the HIV-1 transactivator of transcription protein (Tat) and the gp91phox subunit of NADPH oxidase. It has gained attention for its role in modulating oxidative stress and its potential therapeutic applications in various diseases, including cardiovascular disorders and neurodegenerative conditions.
Gp91 ds-tat is synthesized using solid-phase peptide synthesis methods, which allow for the sequential addition of amino acids to form the peptide chain. The process typically employs protected amino acids and coupling reagents such as HBTU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide), along with deprotection agents like TFA (trifluoroacetic acid) to yield the final product in a purified form through high-performance liquid chromatography (HPLC) .
Gp91 ds-tat can be classified as a bioactive peptide and a pharmacological agent due to its specific inhibitory action on NADPH oxidase. This classification highlights its relevance in biochemical research and potential clinical applications.
The synthesis of gp91 ds-tat primarily utilizes solid-phase peptide synthesis, a widely adopted technique in peptide chemistry. This method involves:
The molecular structure of gp91 ds-tat consists of a sequence derived from the gp91phox subunit linked to the Tat protein. Its full chemical formula is represented as , with an InChI key of XSOIEAKWPXDKLM-OALAUQGLSA-N. The structure features multiple functional groups typical of peptides, including amine (–NH2) and carboxylic acid (–COOH) groups that facilitate interactions with target proteins .
Gp91 ds-tat primarily undergoes reactions related to peptide bond formation and cleavage during its synthesis. As a peptide, it does not typically engage in oxidation-reduction reactions or substitution reactions due to its stable structure.
Gp91 ds-tat exerts its biological effects by selectively binding to the gp91phox subunit of NADPH oxidase, thereby inhibiting the assembly of the active enzyme complex. This inhibition results in decreased production of reactive oxygen species, which play significant roles in oxidative stress-related pathologies such as cardiovascular diseases and neurodegenerative disorders .
The mechanism involves:
Relevant data includes:
Gp91 ds-tat has diverse applications in scientific research:
CAS No.: 127414-85-1
CAS No.: 5776-58-9
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1